molecular formula C12H21N3O8 B180572 2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid CAS No. 128139-51-5

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid

Cat. No.: B180572
CAS No.: 128139-51-5
M. Wt: 335.31 g/mol
InChI Key: SLIOGOFAZDOJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with multiple carboxymethyl groups and amino functionalities. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of ethylenediamine with chloroacetic acid to form the initial chelating agent. Further reactions with additional carboxymethyl groups are performed under controlled conditions to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow methods and batch processing are common, depending on the desired scale and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The amino groups can be oxidized to form nitro groups.

  • Reduction: : The carboxymethyl groups can be reduced to form hydroxymethyl groups.

  • Substitution: : The carboxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Hydroxymethyl derivatives.

  • Substitution: : Derivatives with different functional groups replacing the carboxymethyl groups.

Scientific Research Applications

This compound is widely used in scientific research due to its chelating properties. It is employed in:

  • Chemistry: : As a chelating agent in complexation reactions and metal ion analysis.

  • Biology: : In studying metal ion transport and enzyme inhibition.

  • Medicine: : As a contrast agent in magnetic resonance imaging (MRI) and in drug delivery systems.

  • Industry: : In water treatment processes and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes and processes, making it useful in various applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion homeostasis and enzyme activity.

Comparison with Similar Compounds

This compound is unique due to its multiple carboxymethyl groups and amino functionalities, which enhance its chelating ability. Similar compounds include:

  • EDTA (Ethylenediaminetetraacetic acid): : A well-known chelating agent with four carboxymethyl groups.

  • DTPA (Diethylenetriaminepentaacetic acid): : Another chelating agent with five carboxymethyl groups.

  • NTA (Nitrilotriacetic acid): : A simpler chelating agent with three carboxymethyl groups.

These compounds share the ability to chelate metal ions but differ in their structure and chelating strength.

Properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIOGOFAZDOJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.